molecular formula C19H18N2O5S B15317262 (5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxybenzylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxybenzylidene)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B15317262
M. Wt: 386.4 g/mol
InChI Key: VNDFNMZVHFKIJC-SXGWCWSVSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thiolane ring, a methoxyphenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiolane ring: This can be achieved through the reaction of a suitable diene with sulfur dioxide under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl aldehyde, which reacts with the intermediate compound formed in the previous step.

    Formation of the tetrahydropyridine ring: This is typically achieved through a cyclization reaction involving a suitable nitrile and a dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-chlorophenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C19H18N2O5S/c1-12-16(9-13-3-5-15(26-2)6-4-13)18(22)21(19(23)17(12)10-20)14-7-8-27(24,25)11-14/h3-6,9,14H,7-8,11H2,1-2H3/b16-9-

InChI Key

VNDFNMZVHFKIJC-SXGWCWSVSA-N

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C#N

Origin of Product

United States

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